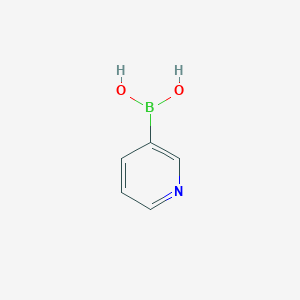
Pyridine-3-boronic acid
Número de catálogo B167453
Peso molecular: 122.92 g/mol
Clave InChI: ABMYEXAYWZJVOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05624944
Procedure details


A solution of 4.0 ml (6.56 g, 42 mmol) of 3-bromopyridine and 9 ml (8 mmol) of trimethylborate in 100 ml of diethyl ether was cooled to -70° C. then treated slowly with 33 ml (83.8 mmol) of a 2.54M tertbutyllithium in pentane solution. After allowing the resulting slurry to warm to room temperature the solvents were evaporated under vacuum. The residual oil was treated carefully with 50 ml of a 1M hydrochloric acid solution. Several milliters of methylene chloride were added and the mixture was stirred until the oil had dissolved. The aqueous layer was washed with fresh methylene chloride. The pH of the aqueous solution was raised to 12 with 5M sodium hydroxide solution and the washing was repeated. The pH of the aqueous solution was then lowered to 6.5 with concentrated hydrochloric acid solution. After chilling, this solution was filtered, saturated with sodium chloride, then extracted several times with a 2:1 mixture of diethyl ether and isopropanol. Evaporation of these extracts produced a colorless solid. This material was further purified by dissolving in methanol, evaporating to a thick paste, adding a few milliliters of water, concentrating further under vacuum, then chilling and collecting the crystalline product. Additional product in the aqueous mother liquor was isolated by repeating this process. Thorough drying of this hydrated product at 0.1 mm pressure afforded a fine powder weighing 2.2 g. Elemental analysis and a mass spectrum indicated the product so isolated was primarily the anhydride (tripyridylboroxane).





[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C[O:9][B:10](OC)[O:11]C.C([Li])(C)(C)C>C(OCC)C.CCCCC>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([B:10]([OH:11])[OH:9])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
COB(OC)OC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
Step Three
[Compound]
|
Name
|
anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred until the oil
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were evaporated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residual oil was treated carefully with 50 ml of a 1M hydrochloric acid solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Several milliters of methylene chloride were added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with fresh methylene chloride
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The pH of the aqueous solution was raised to 12 with 5M sodium hydroxide solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After chilling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
this solution was filtered, saturated with sodium chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
with a 2:1 mixture of diethyl ether and isopropanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of these extracts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produced a colorless solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This material was further purified
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving in methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporating to a thick paste
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
adding a few milliliters of water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating further under vacuum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
chilling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collecting the crystalline product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Additional product in the aqueous mother liquor was isolated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thorough drying of this hydrated product at 0.1 mm pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded a fine powder
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
so isolated
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC(=CC=C1)B(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
